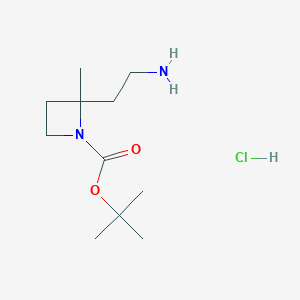
Tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of azetidine, which is a four-membered ring with one nitrogen atom . It also contains an aminoethyl group (a two-carbon chain with an amino group at the end), and a tert-butyl ester group attached to the carboxylate .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate azetidine derivative with the tert-butyl ester of the corresponding carboxylic acid . The exact details would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the four-membered azetidine ring, the aminoethyl group, and the tert-butyl ester group . The presence of these functional groups would likely confer certain chemical properties to the compound, such as reactivity and polarity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amino and ester groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Amino Acid Derivatives
A study by Kumar et al. (2009) reported the synthesis of a new series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, evaluated for their cytotoxicity against human cancer cell lines. This research highlights the potential of these compounds in designing new anticancer agents, with specific compounds showing promising cytotoxicity in ovarian and oral cancers. This study underlines the importance of tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride derivatives in the development of novel therapeutic agents (Kumar et al., 2009).
Peptide Synthesis Applications
Benoiton et al. (1981) explored the implications of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids in carbodiimide-mediated reactions in peptide synthesis. Their work demonstrates the synthesis of optically pure oxazolones, including derivatives of tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate, which are crucial intermediates in the preparation of peptides and the study of peptide synthesis mechanisms (Benoiton & Chen, 1981).
Radical Tandem Cycloaddition Reactions
Liu et al. (2017) presented the first regioselective synthesis of polysubstituted 1,2-oxazetidines via a radical tandem cycloaddition reaction involving tert-butyl hydroperoxide (TBHP). This method allows for the synthesis of 1,2-oxazetidines from readily accessible materials, demonstrating the compound's role in innovative synthetic approaches for constructing complex molecules (Liu et al., 2017).
Masked Dipoles in Cycloaddition Reactions
Yadav and Sriramurthy (2005) investigated silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal [3+2] and [4+2] cycloaddition reactions. Their work illustrates the utility of tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride in the synthesis of imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing its versatility in organic synthesis (Yadav & Sriramurthy, 2005).
Propiedades
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(13,4)5-7-12;/h5-8,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPWUWGUCFIFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

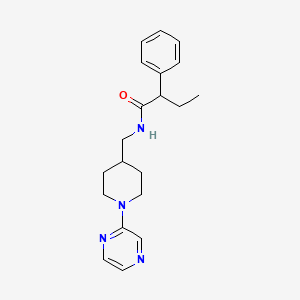
![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)

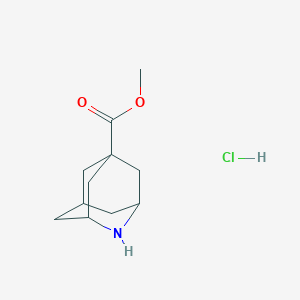
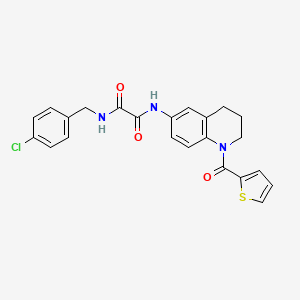
![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)
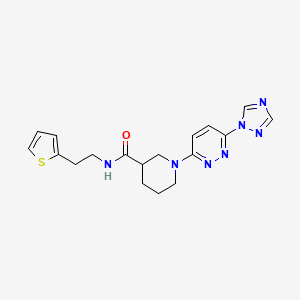
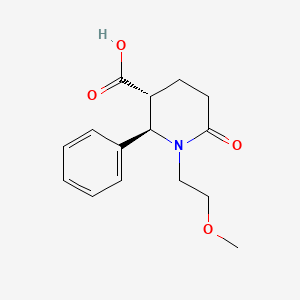
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2684747.png)

![2-(4-Fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2684749.png)
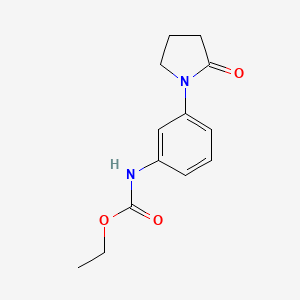
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2684753.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2684759.png)